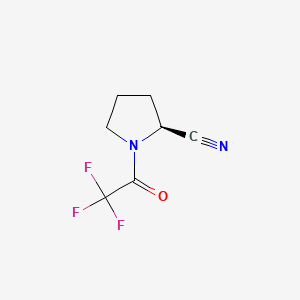
D-阿拉伯糖-2-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Arabinose-2-13C: is a stable isotope-labeled form of D-arabinose, a naturally occurring pentose sugar. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. The molecular formula of D-Arabinose-2-13C is C5H10O5, and it has a molecular weight of 151.12 g/mol.
科学研究应用
Chemistry: D-Arabinose-2-13C is used in nuclear magnetic resonance (NMR) spectroscopy to study the structural and functional aspects of carbohydrates. The carbon-13 label enhances the sensitivity and resolution of NMR signals, allowing researchers to investigate carbohydrate interactions and dynamics.
Biology: In metabolic flux analysis, D-Arabinose-2-13C is used to trace the pathways and velocities of carbohydrate metabolism. This helps in understanding the flow of carbon atoms through metabolic networks and provides insights into cellular metabolism.
Medicine: D-Arabinose-2-13C is used in studies related to enzyme mechanisms and metabolic disorders. It serves as an isotopic tracer to investigate the assimilation and distribution of carbon in biological systems, aiding in the study of nutrient regulation and metabolic health.
Industry: The compound is used in the production of labeled biomolecules for research and development purposes. It is also employed in quality control and calibration of analytical instruments.
作用机制
Target of Action
D-Arabinose-2-13C is a stable isotope labeled form of D-Arabinose . D-Arabinose is an endogenous metabolite , which means it is naturally produced within the body
Mode of Action
It is known that stable isotopes of elements like carbon have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
D-Arabinose is degraded by Escherichia coli B via some of the L-fucose pathway enzymes and a D-ribulokinase which is distinct from the L-fuculokinase of the L-fucose pathway . D-Arabinose can also be converted to D-Ara via the oxidative and non-oxidative arms of the pentose phosphate pathway .
Pharmacokinetics
It is known that deuteration, a process related to stable isotope labeling, has the potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
D-Arabinose has been found to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cell lines . The proliferation of cells was dramatically inhibited by D-Arabinose exposure in a dose-dependent manner .
Action Environment
It is known that d-arabinose can suppress the formation of biofilms originating from single or consortia bacteria on titanium discs by inhibiting the activity of the quorum sensing molecule .
生化分析
Biochemical Properties
D-Arabinose-2-13C plays a role in biochemical reactions, particularly in the inhibition of glucose dehydrogenase . This interaction with the enzyme glucose dehydrogenase is crucial for its function.
Cellular Effects
D-Arabinose has been found to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . It dramatically inhibits the proliferation of cells in a dose-dependent manner .
Molecular Mechanism
The molecular mechanism of D-Arabinose-2-13C involves inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . This process is associated with cell cycle arrest, as demonstrated by G2/M cell cycle restriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Arabinose-2-13C have been observed over time. It has been reported that D-Arabinose exposure results in a dramatic inhibition of cell proliferation in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, specifically in mouse xenograft models, D-Arabinose treatment significantly inhibited the growth of breast cancer cells . The effects varied with different dosages, demonstrating the dose-dependent nature of this compound .
Metabolic Pathways
D-Arabinose can be converted to D-Ara via the oxidative and nonoxidative arms of the pentose phosphate pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinose-2-13C typically involves the incorporation of carbon-13 into the D-arabinose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a carbon-13 labeled precursor, such as carbon-13 labeled glucose, and enzymatically convert it to D-arabinose-2-13C using specific enzymes that catalyze the conversion .
Industrial Production Methods: Industrial production of D-Arabinose-2-13C involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled D-arabinose is then extracted and purified using various chromatographic techniques to achieve high purity and isotopic enrichment .
化学反应分析
Types of Reactions: D-Arabinose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and biochemical processes involving D-arabinose.
Common Reagents and Conditions:
Oxidation: D-Arabinose-2-13C can be oxidized using reagents such as nitric acid or potassium permanganate to produce arabinonic acid.
Reduction: Reduction of D-Arabinose-2-13C can be achieved using reducing agents like sodium borohydride to produce arabinitol.
Substitution: Substitution reactions can involve the replacement of hydroxyl groups with other functional groups using reagents like acetic anhydride or benzoyl chloride.
Major Products Formed:
Oxidation: Arabinonic acid
Reduction: Arabinitol
Substitution: Various substituted derivatives of D-arabinose.
相似化合物的比较
D-Glucose-2-13C: Another stable isotope-labeled sugar used in metabolic studies.
D-Xylose-2-13C: A labeled pentose sugar similar to D-arabinose-2-13C, used in carbohydrate metabolism research.
L-Arabinose-2-13C: The L-isomer of arabinose labeled with carbon-13, used in similar applications.
Uniqueness: D-Arabinose-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracing and studying metabolic pathways. Its use in NMR spectroscopy and metabolic flux analysis makes it a valuable tool in both basic and applied research .
属性
CAS 编号 |
101615-87-6 |
|---|---|
分子式 |
C5H10O5 |
分子量 |
151.122 |
IUPAC 名称 |
(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3+1 |
InChI 键 |
PYMYPHUHKUWMLA-GZOCJTDTSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)O |
同义词 |
D-[2-13C]Arabinose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


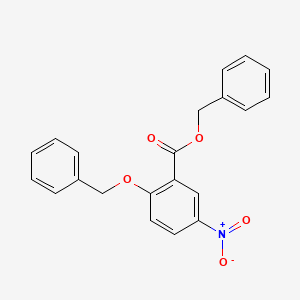
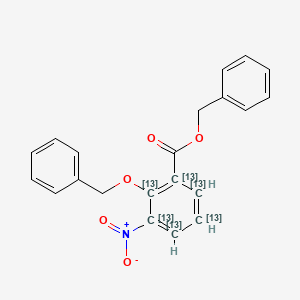
![N-acetyl-D-[1-13C]galactosamine](/img/structure/B583411.png)
![N-acetyl-D-[2-13C]glucosamine](/img/structure/B583412.png)
![1,4-Diazaspiro[bicyclo[3.2.0]heptane-3,1'-cyclopropane]](/img/structure/B583414.png)
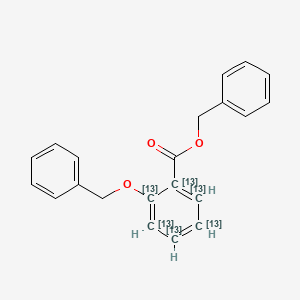
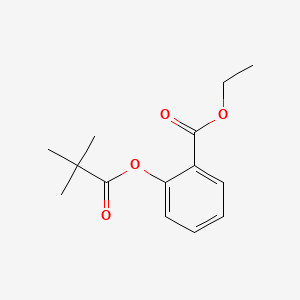
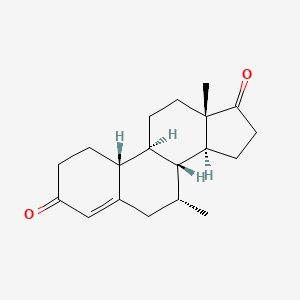
![Ochratoxin C-[d5]](/img/structure/B583422.png)
![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)
